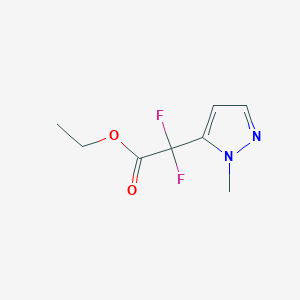

ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate

CAS No.: 1343190-46-4

Cat. No.: VC4286135

Molecular Formula: C8H10F2N2O2

Molecular Weight: 204.177

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343190-46-4 |

|---|---|

| Molecular Formula | C8H10F2N2O2 |

| Molecular Weight | 204.177 |

| IUPAC Name | ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate |

| Standard InChI | InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-4-5-11-12(6)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | JRFXEYLSJAWNBT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C1=CC=NN1C)(F)F |

Introduction

Chemical Identity and Physicochemical Properties

The compound has the molecular formula C₈H₁₀F₂N₂O₂ and a molecular weight of 204.18 g/mol . Key identifiers include:

-

IUPAC Name: Ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate

-

SMILES: CCOC(=O)C(C1=CC=NN1C)(F)F

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Limited data; soluble in DMSO | |

| Density | 1.32 g/cm³ (predicted) |

The compound’s difluoromethyl group enhances metabolic stability and bioavailability, while the pyrazole ring contributes to π-π stacking interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves Stille cross-coupling or HATU-mediated amide coupling, followed by cyclization . A representative pathway includes:

-

Step 1: Reaction of 5-chloro-2,3-difluoropyridine with an isoxazole stannane to form intermediate 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole .

-

Step 3: Alkylation of naphthyridinone with ethyl 2-bromopropanoate, followed by hydrolysis to yield the racemic acid .

-

Step 4: Chiral resolution via chromatography or Mitsunobu reaction to obtain the enantiomerically pure product .

Yield: 52–83% (depending on route) .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.52–8.59 (m, 2H, pyridine), 7.07 (s, 1H, isoxazole), 2.31 (s, 3H, CH₃) .

-

¹³C NMR: Peaks at δ 145.5 (CF₂), 121.3 (q, J = 268.3 Hz, pyrazole), 89.5 (C=O) .

Biological Activity and Mechanisms

| Compound | EC₅₀ (mg/L) vs S. sclerotiorum | EC₅₀ (mg/L) vs V. mali |

|---|---|---|

| 5IIc | 0.20 | 3.68 |

| Fluxapyroxad | 0.12 | 12.67 |

| Boscalid | 0.11 | 14.83 |

Data adapted from .

The meso-methyl group in ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate analogs enhances antifungal potency by improving target binding .

Anticancer Activity

Fluorinated pyrazoles inhibit kinases like MET, with IC₅₀ values in the nanomolar range . For instance:

-

Compound 5: MET biochemical IC₅₀ = 3 nM; cellular IC₅₀ = 9 nM .

-

Unbound clearance (Clᵤ): 1.9 L/h/kg in rats, indicating favorable pharmacokinetics .

Applications in Drug Development

The compound’s scaffold is leveraged in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume